Proclavaminic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

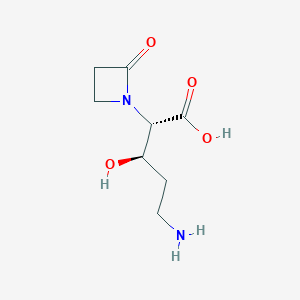

Proclavaminic acid is a member of azetidines and a monocarboxylic acid. It is a tautomer of a this compound zwitterion.

科学的研究の応用

Biosynthesis of Clavulanic Acid

Overview : Proclavaminic acid is crucial in the biosynthetic pathway leading to clavulanic acid, a potent β-lactamase inhibitor. This compound is produced by the bacterium Streptomyces clavuligerus and plays a significant role in combating antibiotic resistance.

Biosynthetic Pathway :

- This compound is synthesized from guanidinothis compound through the action of proclavaminate amidino hydrolase (PAH) .

- The pathway begins with the conversion of 2-(2-carboxyethyl)-arginine into deoxyguanidinothis compound, which is then hydroxylated to form guanidinothis compound .

- Finally, this compound undergoes further transformations catalyzed by clavaminate synthase (CAS) to produce clavulanic acid .

Pharmaceutical Applications

Antibiotic Development : this compound serves as an important precursor in the synthesis of clavulanic acid, which is used in combination with β-lactam antibiotics like amoxicillin (marketed as Augmentin) to treat infections caused by β-lactamase-producing pathogens . The global sales of such combinations highlight their significance in modern medicine, exceeding $2.1 billion annually .

Case Study : A study demonstrated that engineered strains of S. clavuligerus could produce higher yields of clavulanic acid by manipulating genes involved in its biosynthesis, including those related to this compound production . This approach not only enhances antibiotic availability but also addresses the growing concern of antibiotic resistance.

Biocatalysis and Industrial Applications

Enzymatic Reactions : this compound is utilized in various biocatalytic processes within the pharmaceutical industry. Its derivatives are employed as intermediates in synthesizing complex molecules through enzyme-mediated reactions, which are more environmentally friendly compared to traditional chemical synthesis methods .

Table 1: Comparison of Traditional vs. Biocatalytic Synthesis

| Aspect | Traditional Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Environmental Impact | Higher waste generation | Lower waste generation |

| Reaction Conditions | Harsh conditions required | Mild conditions preferred |

| Selectivity | Often non-selective | High selectivity |

| Cost | Generally higher | Potentially lower |

Research Insights and Future Directions

Recent advancements in genetic engineering and systems biology have opened new avenues for enhancing this compound production. Researchers are focusing on:

- Strain Improvement : Utilizing CRISPR and other gene-editing technologies to enhance the efficiency of S. clavuligerus strains for better yields of this compound and its derivatives .

- Metabolic Engineering : Modifying metabolic pathways to increase precursor availability for this compound synthesis .

化学反応の分析

Reactions Catalyzed by Clavaminate Synthase (CAS)

Clavaminate synthase (CAS) is a central enzyme in clavulanic acid biosynthesis . It catalyzes the oxidative cyclization/desaturation of this compound to clavaminic acid in a two-step process, requiring Fe(II) and α-ketoglutarate .

- CAS facilitates the formation of the oxazolidine ring with retention of configuration .

- The stereochemical course of oxygen insertion from the substrate during oxidative cyclization is similar to that observed in hydroxylation reactions catalyzed by other Fe(II)/α-ketoglutarate-dependent enzymes .

Proclavaminate Amidino Hydrolase (PAH) Activity

This compound amidino hydrolase (PAH) catalyzes the hydrolysis of the guanidino side chain of guanidinothis compound to yield this compound and urea .

- PAH shows sequence homology with arginases .

- The active site of PAH contains a di-Mn2+ center with a bridging water molecule, which is responsible for the hydrolytic attack on the guanidino group of the substrate .

- Disruption of the pah gene leads to a loss of clavulanic acid production, highlighting its essential role in clavulanic acid biosynthesis .

Reactivity

This compound contains a carboxylic acid group, and therefore shares many of the properties of carboxylic acids :

- Aqueous solutions of carboxylic acids are electrolytes, meaning they can conduct electrical current .

- Form esters spontaneously in alcohol solutions because of their high acidity .

- Carboxylic acids can participate in addition reactions with alkenes to form formate esters .

Inhibition Studies

特性

CAS番号 |

112240-59-2 |

|---|---|

分子式 |

C8H14N2O4 |

分子量 |

202.21 g/mol |

IUPAC名 |

(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |

InChI |

InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |

InChIキー |

NMCINKPVAOXDJH-VDTYLAMSSA-N |

SMILES |

C1CN(C1=O)C(C(CCN)O)C(=O)O |

異性体SMILES |

C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |

正規SMILES |

C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |

Key on ui other cas no. |

112240-59-2 |

同義語 |

proclavaminate proclavaminic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。